molecular formula C12H16 B1337944 3-(2,4,5-Trimethylphenyl)-1-propene CAS No. 58474-27-4

3-(2,4,5-Trimethylphenyl)-1-propene

Cat. No.: B1337944
CAS No.: 58474-27-4
M. Wt: 160.25 g/mol
InChI Key: ZHRXTPCHUMMTPV-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4,5-trimethylphenyl ring

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(2,4,5-Trimethylphenyl)-1-propene”. For instance, some similar compounds have shown antimalarial and anticancer activity .

Future Directions

The future directions for research on “3-(2,4,5-Trimethylphenyl)-1-propene” would likely depend on its specific properties and potential applications. For instance, if it exhibits biological activity, it could be studied further for potential medicinal uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene (pseudocumene) with propene. One common method is the Friedel-Crafts alkylation, where pseudocumene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethylphenyl)-1-propene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethylphenylmethanol
  • 2,4,5-Trimethylacetophenone
  • 2,4,5-Trimethylbenzoic acid

Uniqueness

The presence of the propene group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2,4-trimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRXTPCHUMMTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505910
Record name 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58474-27-4
Record name 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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